molecular formula C9H19N B2731330 2-Tert-butyl-2-methylpyrrolidine CAS No. 1530783-51-7

2-Tert-butyl-2-methylpyrrolidine

Cat. No. B2731330
CAS RN: 1530783-51-7
M. Wt: 141.258
InChI Key: AAPDHLHMDCNTPO-UHFFFAOYSA-N
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Description

2-Tert-butyl-2-methylpyrrolidine is a chemical compound with the molecular formula C9H19N . It has a molecular weight of 141.26 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring with a tert-butyl group and a methyl group attached to the same carbon .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

2-Tert-butyl-2-methylpyrrolidine serves as a key intermediate or reagent in the synthesis of complex molecules. For instance, it is involved in the preparation of 4-Fluoropyrrolidine derivatives which are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These derivatives are synthesized through double fluorination processes using specific reagents and can be further transformed into various useful intermediates such as 4-fluoropyrrolidine-2-carboxamides and -N-methoxy-N-methylcarboxamide (Weinreb amide) in excellent yields. This process highlights the compound's role in reducing synthetic steps for medicinal applications (Singh & Umemoto, 2011).

Material Science

In materials science, This compound derivatives are explored for their electrochemical properties. For example, they have been used in formulations of electrolytes for lithium-ion batteries , demonstrating improvements in thermal stability, ionic conductivity, and overall performance (Kühnel et al., 2011).

Photophysical and Electrochemical Studies

Additionally, these compounds find applications in the synthesis of polypyridine ruthenium(II) complexes , which are important for studying photochemical and electrochemical properties. Such complexes, incorporating this compound or its structural analogs, have been characterized for their potential in ligand exchange reactions and stability under irradiation, indicating their utility in photophysical experiments and material development (Bonnet et al., 2003).

Advanced Organic Synthesis Techniques

The compound's versatility is further exemplified in advanced organic synthesis techniques, such as in the palladium-catalyzed three-component reaction for the synthesis of aminopyrroles and bicyclic analogues. This showcases its role in facilitating complex reactions involving multiple components, leading to the formation of structurally diverse and functionally rich organic compounds (Qiu, Wang, & Zhu, 2017).

NMR Studies in Protein Research

In protein research, derivatives of this compound, such as O-tert-Butyltyrosine , have been used as NMR tags for high-molecular-weight systems. This application is crucial for measuring ligand binding affinities and understanding protein structure and interactions, providing a non-invasive method to observe proteins in solution (Chen et al., 2015).

Safety and Hazards

The safety information for 2-Tert-butyl-2-methylpyrrolidine indicates that it is classified under GHS05 and GHS07 pictograms, with the signal word "Danger" . Hazard statements include H302, H315, H318, and H335 .

properties

IUPAC Name

2-tert-butyl-2-methylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8(2,3)9(4)6-5-7-10-9/h10H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPDHLHMDCNTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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